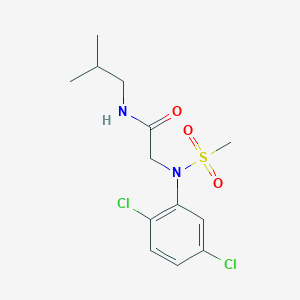
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.85 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to reduce inflammation, pain, and fever. It has also been shown to have analgesic and antipyretic properties. In addition, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its relatively low cost compared to other compounds with similar properties. N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide is also readily available and can be synthesized using a variety of methods. However, one of the limitations of using N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide is its potential toxicity. N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have toxic effects on the liver and kidneys at high doses.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than current drugs. Another area of interest is the potential use of N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in the use of N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide as a herbicide in agriculture.
Conclusion
In conclusion, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide, or N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide, is a chemical compound that has potential applications in various fields. N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has advantages for lab experiments, its potential toxicity must be considered. Future research on N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide will continue to explore its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have herbicidal properties and can be used as a selective herbicide.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-17-12-13-20(25-18-9-5-2-6-10-18)19(15-17)23-21(24)14-11-16-7-3-1-4-8-16/h1-10,12-13,15H,11,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYVTFZTFFYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4759531.png)
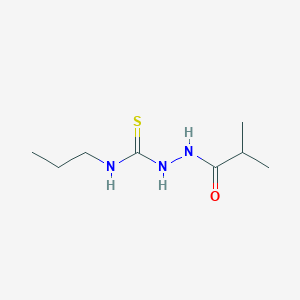
![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4759549.png)
![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)
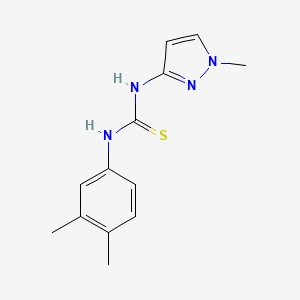
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4759569.png)
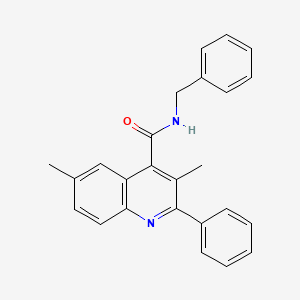
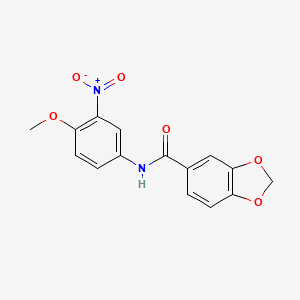
![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759601.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4759607.png)
